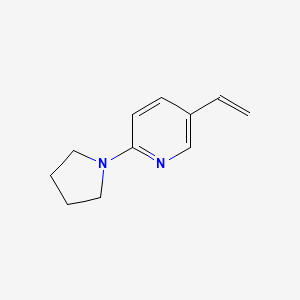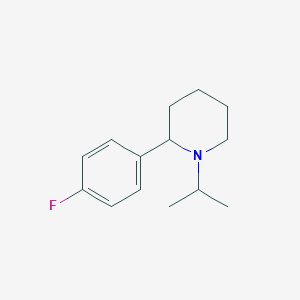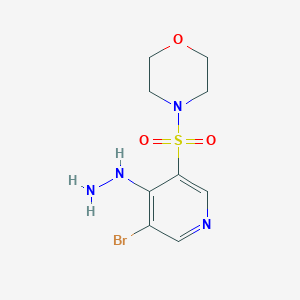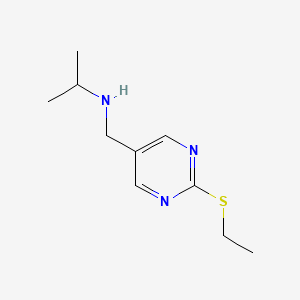
2-(Pyrrolidin-1-yl)-5-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-vinylpyridine typically involves the reaction of 2-chloro-5-vinylpyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of 2-(Pyrrolidin-1-yl)-5-formylpyridine or 2-(Pyrrolidin-1-yl)-5-carboxypyridine.
Reduction: Formation of 2-(Pyrrolidin-1-yl)-5-ethylpiperidine.
Substitution: Formation of 2-(Pyrrolidin-1-yl)-5-bromopyridine or 2-(Pyrrolidin-1-yl)-5-nitropyridine.
科学研究应用
2-(Pyrrolidin-1-yl)-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and functionalization reactions.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrogen bonding and hydrophobic interactions. The vinyl group can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
2-(Pyrrolidin-1-yl)-5-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its electronic properties and reactivity.
2-(Pyrrolidin-1-yl)-3-vinylpyridine: The vinyl group is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness
2-(Pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the pyrrolidine and vinyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
5-ethenyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C11H14N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h2,5-6,9H,1,3-4,7-8H2 |
InChI 键 |
DJDNRNWGYHVGEK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CN=C(C=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)


![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)

![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)

![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
